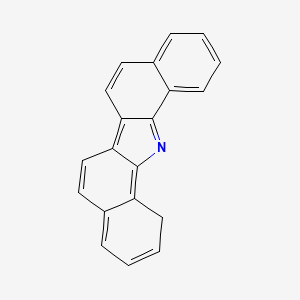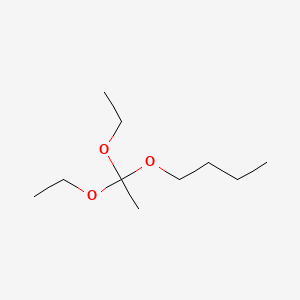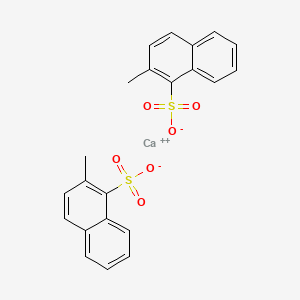
8-Chlorooctanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorooctanoyl chloride is an organic compound with the molecular formula C8H14Cl2O. It is a derivative of octanoyl chloride, where a chlorine atom is substituted at the eighth carbon position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooctanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acid chloride. The general reaction is as follows: [ \text{C8H15COOH} + \text{SOCl2} \rightarrow \text{C8H14Cl2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of thionyl chloride is preferred due to its gaseous by-products, which can be easily removed from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 8-chlorooctanoic acid.
Reduction: It can be reduced to 8-chlorooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Reducing Agents: Typically requires anhydrous conditions to prevent hydrolysis.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
8-Chlorooctanoic Acid: Formed from hydrolysis.
Scientific Research Applications
8-Chlorooctanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-chlorooctanoyl chloride involves its high reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Octanoyl Chloride: Lacks the chlorine substitution, making it less reactive.
Decanoyl Chloride: Has a longer carbon chain, affecting its physical properties and reactivity.
Lauroyl Chloride: Even longer carbon chain, used in different applications due to its distinct properties.
Uniqueness: 8-Chlorooctanoyl chloride’s unique reactivity due to the chlorine substitution makes it valuable in specific synthetic applications where higher reactivity is required.
Properties
CAS No. |
99219-17-7 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
8-chlorooctanoyl chloride |
InChI |
InChI=1S/C8H14Cl2O/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
InChI Key |
CUASUSAFYJAUDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




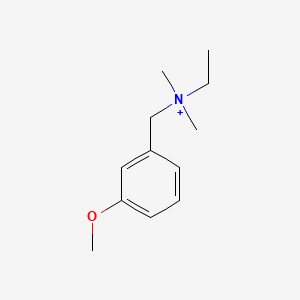
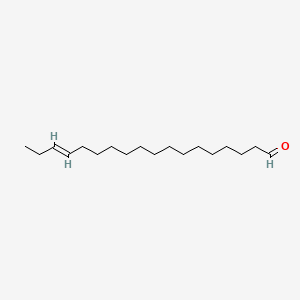
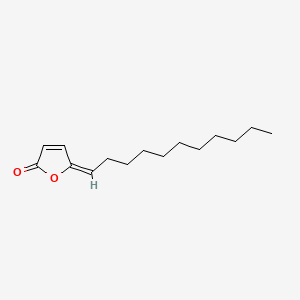
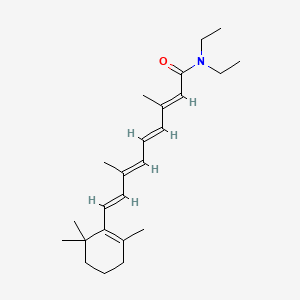

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
